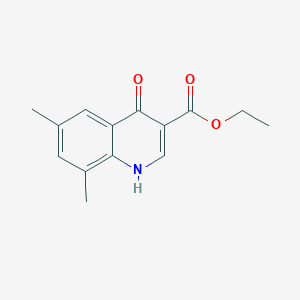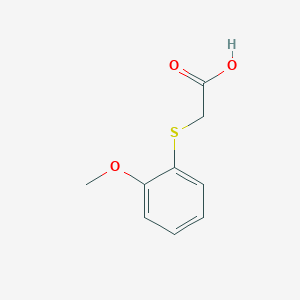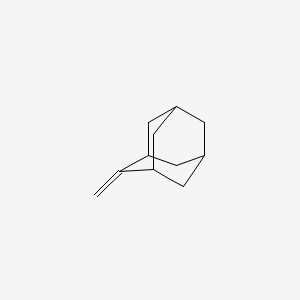
2-Methyleneadamantane
概要
説明
2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
2-Methyleneadamantane, a derivative of adamantane, is a highly reactive compound It’s known that the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
The mode of action of this compound involves its interaction with other chemical entities. For instance, in the presence of acetyl nitrate, the reaction proceeds via the addition of a nitronium cation at the double bond followed by stabilization of 2-nitromethyl-2-adamantyl carbocation .
Biochemical Pathways
It’s known that this compound undergoes only cationic oligomerization to form dimers . This suggests that it may influence polymerization reactions in the biochemical context.
Result of Action
Its high reactivity and involvement in cationic oligomerization suggest that it may have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetyl nitrate influences its reaction mechanism . .
生化学分析
Biochemical Properties
It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way
Molecular Mechanism
It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-methylideneadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQPLINQYIRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236366 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-72-9 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2-Methyleneadamantane in electrophilic addition reactions?
A1: this compound exhibits interesting reactivity with electrophilic reagents. For instance, reactions with strong acids or halogens don't stop at simple addition across the double bond. Instead, they proceed with further rearrangement, yielding 3-substituted 1-vinyl-2-methyleneadamantanes. [] This highlights the influence of the adamantane ring system on the reaction pathway.
Q2: How does the presence of substituents on the adamantane ring affect the reactivity of this compound?
A2: Substituents on the adamantane ring can significantly influence the reactivity of this compound. For example, the presence of a substituent at the C(2) position impacts the regioselectivity of reactions with nucleophiles in the radical cation state. Bulky substituents like phenyl groups favor nucleophilic attack at the adamantyl carbon. [] Furthermore, the stereochemistry of the substituent can dictate the facial selectivity in reactions like 1,3-dipolar cycloadditions. [, ]
Q3: How does this compound behave in 1,3-dipolar cycloaddition reactions?
A3: this compound readily participates in 1,3-dipolar cycloaddition reactions with various dipoles like benzonitrile oxide. These reactions typically yield two geometrically isomeric products. Interestingly, the product distribution is influenced by factors like the nature of the substituent at the C(5) position of the adamantane ring and the reaction temperature. [, ]
Q4: How does the structure of this compound relate to its potential for stabilizing reactive species?
A5: The spiroadamantane group derived from this compound exhibits a remarkable ability to stabilize thermally labile 1,2-dioxetanes. This stabilizing effect allowed for the isolation and characterization of the first sulfur-substituted dioxetanes. [] This stabilization potential highlights the unique structural features offered by the adamantane framework.
Q5: What insights have computational studies provided into the reactivity of this compound?
A6: Computational studies have been instrumental in understanding the factors influencing the facial selectivity of reactions involving this compound and its derivatives. For instance, studies focusing on the reaction of 5-Fluoro-2-methyleneadamantane with per-acids have shed light on the role of solvation in dictating the stereochemical outcome. [] Such computational investigations provide valuable insights into the reaction mechanisms and guide the design of new reactions with enhanced selectivity.
Q6: Can you elaborate on the concept of "face selectivity" in the context of reactions involving this compound?
A7: "Face selectivity" refers to the preferential attack of a reagent on one of the two diastereotopic faces of a planar or near-planar functional group. In the case of this compound derivatives, the rigid adamantane skeleton creates distinct "faces" for the exocyclic double bond. The substituents on the adamantane ring can significantly influence which face is favored in reactions like electrophilic additions or cycloadditions. [, , ] Understanding these facial selectivity trends is crucial for predicting the stereochemistry of the reaction products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
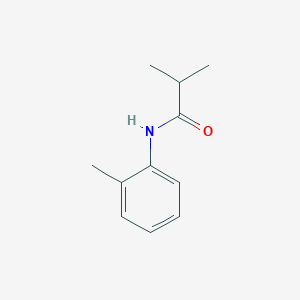
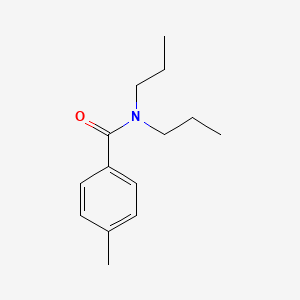
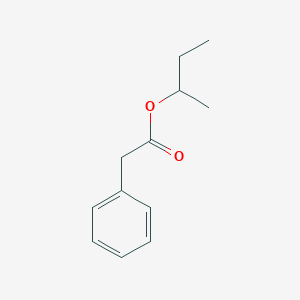
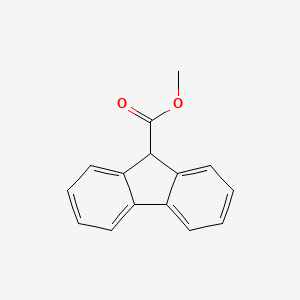
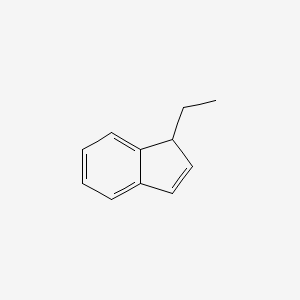
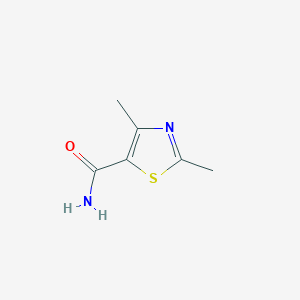
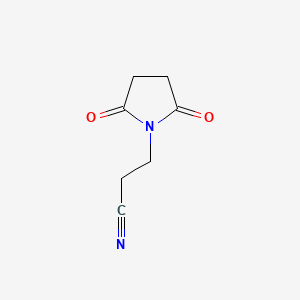
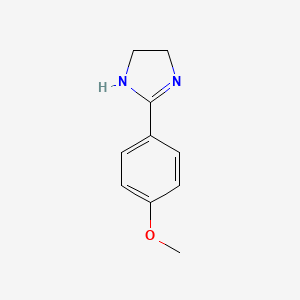
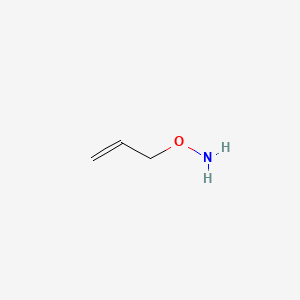
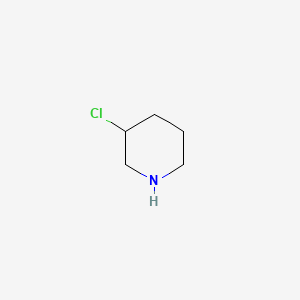
![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)

